2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine
Overview
Description
2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to an ethanimidoyl group and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine typically involves multiple steps, starting with the preparation of the trifluoromethylbenzoyl precursor. The trifluoromethyl group can be introduced through trifluoromethylation reactions, which are well-documented in the literature . The subsequent steps involve the formation of the ethanimidoyl linkage and the incorporation of the pyrazine ring. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production. The choice of raw materials and the optimization of reaction parameters are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, materials with unique properties, and other industrial products.
Mechanism of Action
The mechanism of action of 2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group.
Celecoxib: Another pharmaceutical with a trifluoromethyl group, used as an anti-inflammatory drug.
Trifluralin: An agrochemical with a trifluoromethyl group, used as a herbicide.
Uniqueness
2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the trifluoromethyl group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
IUPAC Name |
[(Z)-1-pyrazin-2-ylethylideneamino] 3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c1-9(12-8-18-5-6-19-12)20-22-13(21)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3/b20-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGWSUFNKHKLAN-UKWGHVSLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC(=CC=C1)C(F)(F)F)/C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326649 | |
Record name | [(Z)-1-pyrazin-2-ylethylideneamino] 3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820661 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866019-14-9 | |
Record name | [(Z)-1-pyrazin-2-ylethylideneamino] 3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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